molecular formula C14H11ClFNOS2 B2507228 (5-Chlorothiophen-2-yl)(2-(3-fluorophenyl)thiazolidin-3-yl)methanone CAS No. 2034263-07-3

(5-Chlorothiophen-2-yl)(2-(3-fluorophenyl)thiazolidin-3-yl)methanone

Cat. No.: B2507228
CAS No.: 2034263-07-3
M. Wt: 327.82
InChI Key: BMZGNSDLYDRGAU-UHFFFAOYSA-N
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Description

(5-Chlorothiophen-2-yl)(2-(3-fluorophenyl)thiazolidin-3-yl)methanone is a synthetic organic compound that belongs to the class of thiazolidinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chlorothiophen-2-yl)(2-(3-fluorophenyl)thiazolidin-3-yl)methanone typically involves the reaction of 5-chlorothiophene-2-carboxylic acid with 3-fluorobenzylamine in the presence of a thionating agent such as Lawesson’s reagent. The reaction is carried out under reflux conditions in an inert atmosphere to yield the desired thiazolidinone derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(5-Chlorothiophen-2-yl)(2-(3-fluorophenyl)thiazolidin-3-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (5-Chlorothiophen-2-yl)(2-(3-fluorophenyl)thiazolidin-3-yl)methanone would depend on its specific biological activity. Generally, thiazolidinones are known to interact with various molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

  • (5-Chlorothiophen-2-yl)(2-phenylthiazolidin-3-yl)methanone
  • (5-Chlorothiophen-2-yl)(2-(4-fluorophenyl)thiazolidin-3-yl)methanone
  • (5-Bromothiophen-2-yl)(2-(3-fluorophenyl)thiazolidin-3-yl)methanone

Uniqueness

(5-Chlorothiophen-2-yl)(2-(3-fluorophenyl)thiazolidin-3-yl)methanone is unique due to the presence of both the 5-chlorothiophene and 3-fluorophenyl groups, which may impart distinct chemical and biological properties compared to other thiazolidinone derivatives.

Properties

IUPAC Name

(5-chlorothiophen-2-yl)-[2-(3-fluorophenyl)-1,3-thiazolidin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClFNOS2/c15-12-5-4-11(20-12)13(18)17-6-7-19-14(17)9-2-1-3-10(16)8-9/h1-5,8,14H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMZGNSDLYDRGAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(N1C(=O)C2=CC=C(S2)Cl)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClFNOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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